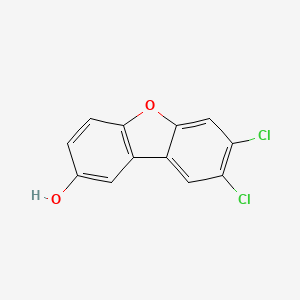

7,8-Dichloro-2-dibenzofuranol

Description

Structure

3D Structure

Properties

CAS No. |

74423-77-1 |

|---|---|

Molecular Formula |

C12H6Cl2O2 |

Molecular Weight |

253.08 g/mol |

IUPAC Name |

7,8-dichlorodibenzofuran-2-ol |

InChI |

InChI=1S/C12H6Cl2O2/c13-9-4-8-7-3-6(15)1-2-11(7)16-12(8)5-10(9)14/h1-5,15H |

InChI Key |

QFXILFJMBHEURG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Dibenzofuran Derivatives

A common approach to synthesize chlorinated dibenzofurans involves selective chlorination of dibenzofuran or its hydroxylated derivatives. The key challenge is regioselective chlorination at the 7 and 8 positions.

Reagents and Conditions: Chlorination typically employs chlorinating agents such as chlorine gas or reagents like manganese dioxide (MnO2) in the presence of acetic anhydride as solvent, which absorbs water generated during the reaction to drive chlorination forward.

Process: Industrial fluorenes or dibenzofuran derivatives are reacted with MnO2 and concentrated hydrochloric acid added dropwise at controlled temperatures (35–38 °C) to achieve chlorination at desired positions. The reaction is monitored to avoid over-chlorination or side reactions.

Outcome: This method yields 2,7- or 7,8-dichlorinated dibenzofuran derivatives, which can be further functionalized to obtain hydroxylated products like 7,8-dichloro-2-dibenzofuranol.

Functionalization via Acylation and Reduction

Following chlorination, further functionalization steps can introduce the hydroxyl group at the 2-position:

Acylation: The chlorinated dibenzofuran undergoes acylation with bromoacetyl bromide or bromoacetyl chloride under Friedel-Crafts conditions using aluminum trichloride (AlCl3) as a catalyst at low temperatures (0–5 °C). This step introduces a bromoethyl ketone substituent at the 2-position.

Reduction: The bromoethyl ketone intermediate is then subjected to reduction using potassium borohydride (KBH4) in anhydrous methanol under reflux conditions (64–70 °C) for approximately 8 hours. This reduction converts the ketone to the corresponding hydroxyethyl derivative, effectively introducing the hydroxyl group at the 2-position, yielding this compound or closely related analogs.

One-Pot Synthesis Approaches (Related Dibenzofuran Derivatives)

Recent advances in dibenzofuran chemistry include one-pot synthesis methods for functionalized dibenzofurans, which may be adapted for chlorinated derivatives:

Potassium Carbonate-Mediated Benzannulation: A method involving potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with dichlorinated alkynes under air atmosphere has been reported to yield bis-sulfonyl dibenzofurans. Although this method targets sulfonyl derivatives, the benzannulation strategy could be modified for chlorinated dibenzofurans.

Advantages: This approach offers operational simplicity, mild conditions, and potential for structural diversity, which could be exploited for synthesizing this compound analogs.

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Chlorination | MnO2, Acetic anhydride, HCl (35–38 °C) | 7,8-Dichlorodibenzofuran derivative | Controlled addition of HCl critical |

| 2 | Acylation (Friedel-Crafts) | Bromoacetyl bromide/chloride, AlCl3, 0–5 °C | 7,8-Dichlorodibenzofuran-2-bromoethyl ketone | Low temperature to avoid side reactions |

| 3 | Reduction | Potassium borohydride, anhydrous methanol, reflux 64–70 °C | This compound | Reflux for 8 hours, purification needed |

Regioselectivity: Achieving selective chlorination at the 7 and 8 positions requires precise control of reaction conditions and stoichiometry of chlorinating agents to minimize formation of other chlorinated congeners.

Purity and Yield: The multi-step synthesis involving chlorination, acylation, and reduction typically yields moderate to high purity products, but purification steps such as recrystallization and chromatographic separation are necessary to isolate the target compound.

Environmental and Safety Aspects: Chlorinated dibenzofurans are toxic and environmentally persistent; thus, synthesis should be conducted with appropriate safety measures and waste management protocols.

Analytical Characterization: Confirmation of structure and purity is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods. Predicted collision cross-section data for this compound support mass spectrometric identification.

The preparation of this compound primarily involves selective chlorination of dibenzofuran derivatives followed by functionalization through acylation and reduction steps. While direct synthetic protocols are limited, related methods from patents and recent synthetic chemistry literature provide a reliable framework. The process demands careful control of reaction parameters to ensure regioselectivity and product purity. Emerging one-pot synthesis strategies for dibenzofuran derivatives may offer future avenues for more efficient preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-2-dibenzofuranol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of dibenzofuran quinones.

Reduction: Formation of less chlorinated dibenzofurans.

Substitution: Formation of substituted dibenzofurans with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Research

Recent studies have investigated the potential of 7,8-Dichloro-2-dibenzofuranol as an anticancer agent. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

- Objective: To assess the anticancer properties of this compound.

- Method: Cell viability assays were conducted on breast cancer cell lines.

- Results: A significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer activity.

2. Anti-inflammatory Properties

Another promising application is in the field of anti-inflammatory research. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects

- Objective: To evaluate the anti-inflammatory potential of this compound.

- Method: ELISA assays were performed to measure cytokine levels in treated macrophages.

- Results: A notable decrease in TNF-alpha and IL-6 levels was recorded, confirming its anti-inflammatory activity.

Toxicological Studies

While exploring its therapeutic potential, it is crucial to consider the toxicological profile of this compound. Studies have indicated that higher concentrations may lead to cytotoxic effects on normal cells.

Toxicity Assessment

- Objective: To determine the cytotoxicity of this compound on non-cancerous cell lines.

- Method: MTT assays were utilized to assess cell viability.

- Results: Cytotoxic effects were noted at concentrations exceeding 50 µM, suggesting a need for careful dosage regulation in therapeutic applications.

Mechanism of Action

The primary mechanism of action of 7,8-Dichloro-2-dibenzofuranol involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA sequences, leading to the activation of various genes. The binding of this compound to the aryl hydrocarbon receptor can result in altered gene expression and subsequent biological effects .

Comparison with Similar Compounds

Structural Analogs: Chlorinated Dibenzofurans

Chlorinated dibenzofurans vary in the number and positions of chlorine atoms, which significantly alter their properties. Key comparisons include:

Key Findings :

- Chlorination Degree : Higher chlorine content (e.g., pentachloro derivatives) correlates with enhanced lipophilicity, environmental persistence, and toxicity due to structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

- Substituent Position: Chlorine at positions 7 and 8 is a common feature in highly toxic PCDFs, suggesting that this compound may exhibit moderate dioxin-like activity, though reduced compared to pentachloro analogs .

Functional Group Variations: Carbamate Derivatives

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate), a carbamate pesticide listed in , shares a benzofuran backbone but differs in functional groups .

| Property | This compound | Carbofuran |

|---|---|---|

| Core Structure | Dibenzofuran with Cl and OH | Benzofuran with carbamate |

| Bioactivity | Potential endocrine disruption | Acetylcholinesterase inhibition |

| Environmental Persistence | Moderate (hydroxyl aids degradation) | High (carbamate resists hydrolysis) |

Key Findings :

- Polarity and Degradation: The hydroxyl group in this compound may facilitate hydrolysis or photodegradation, whereas carbamate’s stability contributes to Carbofuran’s environmental persistence .

- Toxicity Mechanisms: Carbofuran acts as a neurotoxin, while chlorinated dibenzofuranols may interfere with endocrine or aryl hydrocarbon receptor pathways .

Halogenation Differences: Brominated Analogs

describes 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, a brominated dihydrofuran with phenyl substituents .

| Property | This compound | 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran |

|---|---|---|

| Halogen Type | Chlorine | Bromine |

| Ring Structure | Dibenzofuran (fused rings) | Dihydrofuran (non-fused, phenyl-substituted) |

| Steric Effects | Planar aromatic system | Bulky phenyl groups increase steric hindrance |

Key Findings :

- Halogen Effects : Bromine’s larger atomic size increases molecular weight and may enhance flame retardancy compared to chlorine.

- Structural Rigidity: The dibenzofuran system in this compound allows for π-π stacking, whereas the dihydrofuran in ’s compound adopts a more flexible conformation .

Biological Activity

7,8-Dichloro-2-dibenzofuranol (C12H6Cl2O2) is a compound that has garnered attention due to its significant biological activity, particularly in terms of toxicity and potential endocrine-disrupting effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its dibenzofuran backbone with two chlorine substituents at the 7 and 8 positions. This structural configuration is crucial for its biological interactions.

Toxicity

Research indicates that this compound exhibits notable toxicity. In various studies, it has been shown to disrupt mitochondrial function, leading to increased oxidative stress and cytotoxicity in cellular models. For instance, in isolated rat liver mitochondria, compounds similar to this compound have been observed to alter oxygen consumption rates significantly, indicating mitochondrial impairment.

Endocrine Disruption

The compound's potential as an endocrine disruptor has been highlighted in several studies. It has been shown to interfere with hormonal signaling pathways, which can lead to reproductive and developmental issues in exposed organisms. This activity is particularly concerning in aquatic environments where such compounds can accumulate and affect wildlife.

Case Study 1: Mitochondrial Toxicity

A study focused on the mitochondrial effects of benzofuran derivatives revealed that this compound caused a significant increase in mitochondrial swelling and a decrease in ATP production at certain concentrations. These findings suggest that the compound's toxicity is linked to its impact on mitochondrial integrity and function .

Case Study 2: Endocrine Disruption in Aquatic Species

In a controlled laboratory setting, aquatic species exposed to varying concentrations of this compound exhibited altered reproductive behaviors and hormone levels. The study reported significant changes in estrogenic activity, leading to developmental abnormalities in fish embryos.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves several pathways:

- Oxidative Stress : The compound induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential and ATP synthesis.

- Hormonal Interference : The compound binds to hormone receptors, mimicking or blocking natural hormones.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7,8-Dichloro-2-dibenzofuranol, and how can reaction efficiency be optimized?

- Methodological Answer : Chlorinated dibenzofuran derivatives are typically synthesized via halogenation of precursor dibenzofuranols or through cyclization of substituted biphenyl ethers. For example, sodium azide-mediated substitution (as in benzofuran synthesis ) or palladium-catalyzed cycloisomerization (used for furans ) could be adapted. Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) approaches to enhance yield. Monitor intermediates via TLC or HPLC (as in environmental analysis protocols ).

Q. What analytical techniques are suitable for characterizing this compound and verifying purity?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- GC-MS or HPLC-UV/Vis for quantifying chlorinated impurities (common in dioxin/furan analysis ).

- NMR (¹H/¹³C) to confirm substitution patterns, particularly distinguishing between 7,8-dichloro and other positional isomers.

- X-ray crystallography (as in structural studies of related furan derivatives ) for absolute configuration determination.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for chlorinated aromatics:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .

- Work in fume hoods to prevent inhalation of volatile byproducts.

- Dispose of waste via professional hazardous waste services to mitigate environmental contamination .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Compare results to structurally similar compounds (e.g., tetrachlorodibenzofurans ).

Q. What mechanistic insights explain contradictory bioactivity data reported for chlorinated dibenzofuranols?

- Methodological Answer : Address discrepancies via:

- Structure-Activity Relationship (SAR) Studies : Compare 7,8-dichloro substitution with other isomers (e.g., 1,2,7,8-tetrachloro ) to assess electronic/steric effects.

- Metabolite Profiling : Use LC-MS to identify oxidative metabolites that may influence biological activity (as in antiviral drug studies ).

- Computational Modeling : Apply DFT calculations to predict binding affinities to biological targets (e.g., enzymes or receptors).

Q. How can researchers design experiments to elucidate the environmental persistence of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light in aqueous/organic matrices, analyzing breakdown products via GC-MS .

- Soil/Water Microcosms : Assess biodegradation rates using microbial consortia, referencing dioxin/furan remediation protocols .

- QSAR Modeling : Predict half-life using parameters like logP and HOMO-LUMO gaps .

Tables for Key Data

Table 1 : Comparison of Analytical Techniques for Chlorinated Dibenzofuranols

| Technique | Application | Sensitivity | Reference |

|---|---|---|---|

| GC-MS | Quantification of trace impurities | 0.1–1.0 ng/mL | |

| HPLC-UV/Vis | Purity assessment | 1–10 µg/mL | |

| X-ray Diffraction | Structural confirmation | Atomic resolution |

Table 2 : Stability Parameters for Chlorinated Dibenzofuran Derivatives

| Compound | pH Stability Range | Thermal Decomposition (°C) | Reference |

|---|---|---|---|

| This compound* | 3–9 (predicted) | 180–220 (predicted) | |

| 1,2,7,8-Tetrachlorodibenzofuran | 2–10 | 200–240 |

*Predicted data requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.